molecular formula C12H13ClN2O3S2 B2993498 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide CAS No. 2034257-44-6

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide

Cat. No.: B2993498
CAS No.: 2034257-44-6
M. Wt: 332.82
InChI Key: LRZNICDWLPHHRY-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide (CAS 2034257-44-6) is a chemical compound with the molecular formula C12H13ClN2O3S2 and a molecular weight of 332.83 g/mol . This sulfonamide derivative is offered for research applications, particularly in the fields of oncology and infectious diseases. Sulfonamide-based compounds are a significant focus in medicinal chemistry for developing novel therapeutics . In cancer research, structurally related sulfonamide compounds are investigated as potent dual inhibitors of key signaling pathways, specifically the phosphatidylinositol 3-kinase and the mammalian target of rapamycin (PI3K/mTOR) . Inhibiting these pathways can disrupt cell proliferation and survival, making such compounds promising candidates for anti-tumor therapy . In antimicrobial research, sulfonamide derivatives have demonstrated efficacy against resistant bacterial strains. Recent studies highlight the activity of novel thiophene-sulfonamide compounds against challenging pathogens like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . The core structure of this compound, which integrates both chlorothiophene and pyridine-sulfonamide moieties, is commonly explored in these research contexts . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S2/c1-18-10(11-4-5-12(13)19-11)8-15-20(16,17)9-3-2-6-14-7-9/h2-7,10,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZNICDWLPHHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Methoxyethylamine, pyridine-3-sulfonyl chloride, under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Material Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine:

    Drug Development: The compound’s sulfonamide group makes it a potential candidate for developing antibacterial and antifungal agents.

    Biological Probes: It can be used as a probe to study enzyme activities and protein interactions.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Electronics: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-[2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl]Pyridine-3-Sulfonamide and Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Binding Affinity (kcal/mol) Key Interactions
Target Compound Pyridine-3-sulfonamide 5-Chlorothiophen-2-yl, 2-methoxyethyl ~342.84* Not reported Hypothesized: HIS163, ASN142
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Pyridine-acetamide 5-Chlorothiophen-2-yl ~279.74 > -22 HIS163, ASN142, GLN189
5-(3,6-Dihydro-2H-pyran-4-yl)-2-methoxy-N-(2-methylpyridin-4-yl)pyridine-3-sulfonamide Pyridine-3-sulfonamide Dihydropyranyl, 2-methylpyridin-4-yl 361.42 Not reported Likely similar to target
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine-acetamide Trifluoromethyl, difluorophenyl, piperidinyl 718.80 Not reported Multi-domain interactions
N-Methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (EP 3 227 284 B1) Pyridine-carboxamide Trifluoromethyl, thiadiazole ~406.82 Not reported Hydrophobic/π-π interactions

*Calculated based on formula C₁₂H₁₂ClN₃O₃S₂.

Key Observations

Sulfonamide vs. This could translate to higher inhibitory potency in enzyme targets, though experimental validation is needed.

Chlorothiophene vs. Other Heterocycles: The 5-chlorothiophen-2-yl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the dihydropyranyl group in the analog from . Chlorothiophenes are known for enhancing metabolic stability and π-stacking interactions, whereas dihydropyranyl groups may improve solubility .

Methoxyethyl Chain :
The 2-methoxyethyl substituent in the target compound likely enhances solubility compared to the 2-methylpyridin-4-yl group in ’s compound. However, the latter’s aromatic substituent could enable additional π-π interactions with hydrophobic enzyme pockets.

Trifluoromethyl and Thiadiazole Derivatives :
Compounds like Goxalapladib and EP 3 227 284 B1 incorporate trifluoromethyl groups, which increase lipophilicity and resistance to oxidative metabolism. The absence of such groups in the target compound may reduce its metabolic stability but improve aqueous solubility.

Implications for Drug Design

  • Binding Affinity : Pyridine-sulfonamides generally exhibit strong interactions with enzymes, as seen in 5RH1’s binding affinity (> -22 kcal/mol) . The target compound’s chlorothiophene and methoxyethyl groups may further optimize these interactions.
  • Selectivity : The thiophene moiety could reduce off-target effects compared to bulkier groups like dihydropyran or naphthyridine.
  • Synthetic Feasibility : The absence of complex trifluoromethyl or thiadiazole groups in the target compound may simplify synthesis compared to EP 3 227 284 B1 .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of the biological activity of this compound, including its structure, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The presence of the pyridine ring, sulfonamide group, and thiophene moiety enhances its solubility and reactivity.

Property Details
Molecular Formula C₁₂H₁₃ClN₂O₃S
Molecular Weight 332.8 g/mol
CAS Number 2034257-44-6
Structure Features Pyridine ring, sulfonamide group, thiophene moiety

Sulfonamides are known for their antibacterial properties primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies suggest that this compound may exhibit similar mechanisms. The specific interactions with bacterial targets are yet to be fully elucidated but are expected to parallel those observed in other sulfonamide derivatives.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound often demonstrate enhanced potency against various bacterial strains. For instance:

  • Sulfamethoxazole , a known sulfonamide, is frequently used in combination therapies for its efficacy against Gram-positive and Gram-negative bacteria.
  • Trimethoprim , which often pairs with sulfamethoxazole, acts as a dihydrofolate reductase inhibitor, enhancing the overall antibacterial effect.

Anti-inflammatory Potential

In addition to antimicrobial activity, there is growing interest in the anti-inflammatory potential of this compound. Studies on related sulfonamides have shown promising results in inhibiting inflammatory pathways such as NF-kB. For example:

  • Compounds similar to this compound have been shown to inhibit cytokine production (e.g., TNF-α, IL-1β) in human peripheral mononuclear cells stimulated by lipopolysaccharide (LPS) .

Case Studies and Research Findings

  • Antibacterial Activity Assessment : A study assessing the antibacterial efficacy of structurally similar sulfonamides demonstrated significant inhibition against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammatory Response Modulation : In vitro studies have suggested that this compound could effectively modulate inflammatory responses by downregulating pro-inflammatory cytokines in LPS-stimulated cells .

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridine-3-sulfonamide intermediate with a functionalized 5-chlorothiophene derivative. A two-step protocol is common:

  • Step 1: React 5-chlorothiophene-2-carboxaldehyde with 2-methoxyethylamine to form the Schiff base, followed by reduction to yield 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.
  • Step 2: Sulfonamide formation via reaction with pyridine-3-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
    Optimization Tips:
  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of sulfonyl chloride.
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • X-ray crystallography: Use SHELX for structure refinement to resolve ambiguities in stereochemistry or bond angles . Mercury software can visualize packing patterns and intermolecular interactions .
  • NMR spectroscopy: Focus on ¹H and ¹³C signals for the methoxyethyl chain (δ ~3.2–3.5 ppm for CH₂O and δ ~50–55 ppm for methoxy carbon) and sulfonamide protons (δ ~7.5–8.5 ppm).
  • Mass spectrometry: High-resolution ESI-MS is essential to confirm molecular weight (expected [M+H]⁺ ~385.8) and detect impurities .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic thiophene and pyridine moieties. For in vitro studies:

  • Use DMSO as a primary solvent (stock solutions ≤10 mM).
  • Optimize solubility with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for cell-based assays.
  • Validate stability via LC-MS to detect degradation products under assay conditions .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

  • Disorder in the methoxyethyl chain: This flexible moiety often leads to poor electron density maps. Mitigate by collecting high-resolution data (<1.0 Å) and refining using SHELXL’s restraints for bond lengths and angles .
  • Twinned crystals: Use the Mercury Materials Module to identify pseudo-symmetry and apply twin-law corrections during refinement .
  • Thermal motion: Low-temperature data collection (100 K) reduces atomic displacement artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 5-chlorothiophene moiety?

  • Analog synthesis: Replace the 5-chlorothiophene with other heterocycles (e.g., furan, pyrrole) and compare activity in target assays.
  • Computational docking: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes when modifying the thiophene ring.
  • Data validation: Cross-reference crystallographic data (e.g., hydrogen bonds with target proteins) with biochemical assay results to confirm SAR trends .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Case example: DFT calculations may predict nucleophilic attack at the sulfonamide sulfur, but experimental LC-MS data show no such reactivity.
  • Resolution: Validate computational models by including solvent effects (e.g., PCM for DMSO) and comparing with kinetic studies (e.g., Hammett plots). Reassess transition states using QM/MM hybrid methods .

Q. What methodologies are recommended for studying metabolic stability and degradation pathways?

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF.
  • Isotope labeling: Use ¹⁴C-labeled methoxyethyl groups to track metabolic cleavage.
  • Cryo-EM: Map interactions with cytochrome P450 enzymes to identify sites of oxidative degradation .

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